molecular formula C21H18BrF2N3O2S2 B4547526 N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B4547526
M. Wt: 526.4 g/mol
InChI Key: DVDIISYNXPGQFA-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothienopyrimidine core substituted with a sulfanylacetamide side chain. The 2-bromo-4,6-difluorophenyl group at the acetamide nitrogen and the prop-2-en-1-yl (allyl) group at position 3 of the pyrimidine ring define its structural uniqueness.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrF2N3O2S2/c1-2-7-27-20(29)17-12-5-3-4-6-15(12)31-19(17)26-21(27)30-10-16(28)25-18-13(22)8-11(23)9-14(18)24/h2,8-9H,1,3-7,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDIISYNXPGQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)F)F)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the prop-2-en-1-yl group: This step involves the alkylation of the benzothieno[2,3-d]pyrimidine core.

    Attachment of the 2-bromo-4,6-difluorophenyl group: This is typically done through a nucleophilic substitution reaction.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C21H18BrF2N3O2S2
  • Molecular Weight: 526.4 g/mol

Structural Characteristics

The compound features a thieno[2,3-d]pyrimidine core linked to a bromo-difluorophenyl acetamide moiety. This unique structure is pivotal for its biological activity and chemical reactivity.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anticancer Activity

Research indicates potential anticancer properties through modulation of key signaling pathways involved in cell proliferation and apoptosis. The compound may interact with specific molecular targets such as kinases or receptors associated with cancer progression.

Medicinal Chemistry

The compound is being explored as a therapeutic agent for various diseases due to its unique structural features and biological activities. Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.

Material Science

N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can serve as a building block in the synthesis of novel materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

  • Halogen Effects: Bromine and fluorine atoms enhance lipophilicity and influence binding via halogen bonding. The difluorophenyl group in the target compound may improve metabolic stability compared to mono-halogenated analogs .
  • Allyl vs.
  • Sulfamoyl vs.

Bioactivity Correlation

For instance:

  • Bromophenyl-substituted analogs (e.g., ) may target kinases or DNA repair enzymes due to halogen-mediated interactions.
  • Sulfamoyl-containing derivatives (e.g., ) could exhibit enhanced solubility, making them candidates for oral administration.
  • The allyl group in the target compound might confer reactivity toward cysteine residues in enzymes, analogous to covalent kinase inhibitors .

Structural Validation and Crystallography

The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement ensures accurate determination of bond lengths, angles, and conformational details . For example, the hexahydrobenzothienopyrimidine core in these compounds adopts a boat conformation, stabilized by intramolecular hydrogen bonds . Substituents like the allyl group may induce slight distortions in the core geometry, affecting packing efficiency .

Biological Activity

Overview

N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure includes elements such as bromine, fluorine, sulfur, and nitrogen, which contribute to its biological activity. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

PropertyDetails
IUPAC Name N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular Formula C20H18BrF2N3O2S2
Molecular Weight 500.4 g/mol
InChI Key YHEIBMFCSMXYAP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in critical biological pathways. For instance:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown inhibitory effects on DHFR, which is crucial in nucleotide synthesis and cell proliferation .
  • Tyrosine Kinases : The compound may also target various tyrosine kinases implicated in cancer progression .

Anticancer Activity

Research indicates that N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to modulate cancer cell growth and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Preliminary data suggest that the compound may possess antimicrobial activity against several bacterial strains. This property is particularly relevant given the rising concern over antibiotic resistance .

Case Studies

  • Study on Anticancer Efficacy : A study published in 2019 screened a library of compounds for anticancer activity and identified this compound as a potential candidate due to its ability to inhibit growth in multicellular spheroids of cancer cells .
  • Inhibition of Kinase Activity : Another study highlighted the effectiveness of similar benzothieno-pyrimidine derivatives in inhibiting tyrosine kinases associated with tumor growth and metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-bromo-4,6-difluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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